Methyl 2-amino-4-chlorobenzoate
Overview
Description
Methyl 2-amino-4-chlorobenzoate is a chemical compound that is part of a broader class of substances with potential biological activity. It is structurally related to various compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. The compound's structure includes an amino group and a chloro substituent on a benzene ring, which is further esterified with a methyl group.
Synthesis Analysis
The synthesis of compounds related to methyl 2-amino-4-chlorobenzoate often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 2-amino-4-chloropyridine, a compound with a similar substitution pattern, was achieved in three steps from methyl 4-chloropicolinate with an overall yield of 68.5% . Another related compound, 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate, was synthesized through nucleophilic substitution and carbanion reaction, starting from o-chloroacetophenone and dimethyl carbonate, with a total yield of 63.69% .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-amino-4-chlorobenzoate has been determined using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine was elucidated, revealing a monoclinic space group and specific geometric parameters . In another study, the 4-chlorobenzoate anion in a related salt was found to be nearly planar, with a dihedral angle of 5.14° between the benzene ring and the carboxylate group .
Chemical Reactions Analysis
The reactivity of the chloro and amino substituents on the benzene ring allows for various chemical transformations. Chlorination reactions, for example, have been explored with 4-aminobenzoic acid and its methyl ester, leading to products with different chlorine contents and substitution patterns . These reactions are influenced by the reaction conditions, such as the solvent and the presence of other functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-amino-4-chlorobenzoate and related compounds are influenced by their molecular structures. Hydrogen bonding interactions, as observed in the crystal structures of some related compounds, can affect the compound's solubility and melting point . The presence of electron-withdrawing or electron-releasing groups can also impact the compound's reactivity and interaction with biological targets, as seen in the study of thiophene derivatives as allosteric enhancers of the A1 adenosine receptor .
Scientific Research Applications
Solubility and Thermodynamics
Methyl 2-amino-4-chlorobenzoate has been studied for its solubility in various organic solvents, which is crucial for its purification and application in different fields. Research shows its solubility increases with temperature in solvents like N-methyl-2-pyrrolidone and acetone. Thermodynamic models like the modified Apelblat equation have been applied to correlate its solubility data, providing insights into its mixing properties and interactions in solutions (Li et al., 2017).
Synthesis and Antibacterial Activities
Methyl 2-amino-4-chlorobenzoate is used in the synthesis of novel complexes with potential antibacterial properties. Research indicates that when it reacts with metals like Co (II), Zn (II), and Cu (II), it forms complexes that show considerable activity against various microorganisms, including gram-positive and gram-negative bacteria, as well as fungi (Osarodion, 2020).
Anti-Inflammatory Properties
The compound has been used to synthesize new compounds with significant anti-inflammatory activity. These synthesized compounds have been compared with standard drugs like Indomethacin, showing higher anti-inflammatory effectiveness in certain cases (Osarodion, 2020).
Safety And Hazards
properties
IUPAC Name |
methyl 2-amino-4-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSSCICDVDOEAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207743 | |
Record name | Methyl 4-chloroanthranilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-chlorobenzoate | |
CAS RN |
5900-58-3 | |
Record name | Methyl 2-amino-4-chlorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5900-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-chloroanthranilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005900583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5900-58-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-chloroanthranilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-chloroanthranilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.084 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 2-amino-4-chlorobenzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWN3H69QRA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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